molecular formula C17H19N5O2S B2959739 4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034298-59-2

4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2959739
CAS No.: 2034298-59-2
M. Wt: 357.43
InChI Key: SJLBREJBIDHOCN-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)-2-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C17H19N5O2S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is involved in the synthesis of H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions that integrate 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine. These reactions are catalyzed by metals such as copper(II) and proceed via intramolecular cyclization and oxidation processes under mild conditions, leading to the formation of the desired products in good yields (Li & Wu, 2011). This method showcases the compound's role in synthesizing complex molecular structures efficiently.

Biological Activity

Further, the biological activity of similar compounds has been explored, revealing their potential as inhibitors of various enzymes. Specifically, derivatives of the compound have shown promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor, highlighting their potential in therapeutic applications (Chen & Wu, 2010). These findings suggest the compound's relevance in drug discovery, particularly in designing enzyme inhibitors.

Structural and Mechanistic Studies

Research on hydrazinoquinolines with trifluoromethyl-β-diketones has shed light on the compound's structural diversity and reaction mechanisms. The studies have revealed the formation of various pyrazole derivatives, depending on the diketone's substitution, and have explored dehydration processes to achieve regioisomeric structures (Singh et al., 1997). These mechanistic insights contribute to a deeper understanding of the compound's chemical behavior and potential synthetic applications.

Sulfonamide Hybrid Compounds

The compound is part of a broader class of sulfonamide-based hybrid compounds, known for their diverse pharmacological activities. These hybrids incorporate various organic scaffolds, leading to a wide range of biological activities, including antibacterial, anti-obesity, and antitumor effects (Ghomashi et al., 2022). The exploration of these hybrids underscores the compound's potential in developing novel therapeutic agents.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)-2-(1-methylpyrazol-4-yl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-20-9-14(7-18-20)17-12-22(10-13-5-3-4-6-16(13)17)25(23,24)15-8-19-21(2)11-15/h3-9,11,17H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLBREJBIDHOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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